4-Butylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylcyclohexan-1-amine is an organic compound with the molecular formula C10H21N It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a cyclohexane ring substituted with a butyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butylcyclohexan-1-amine can be synthesized through several methods:
-
Reductive Amination: : One common method involves the reductive amination of 4-butylcyclohexanone. This process typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to convert the ketone to the corresponding amine.
-
Ammonolysis of Halides: : Another method involves the reaction of 4-butylcyclohexyl halide with ammonia (NH3) or an amine in the presence of a base such as sodium hydroxide (NaOH) to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Butylcyclohexan-1-amine undergoes various chemical reactions, including:
-
Oxidation: : The amino group can be oxidized to form nitroso (R-NO) or nitro (R-NO2) derivatives using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
-
Reduction: : The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Substitution: : The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Nitroso and nitro derivatives
Reduction: Secondary and tertiary amines
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
4-Butylcyclohexan-1-amine has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Pharmaceuticals: : The compound is investigated for its potential use in the development of drugs, particularly those targeting the central nervous system due to its structural similarity to other bioactive amines.
-
Material Science: : It is used in the preparation of functionalized materials, including polymers and resins, which have applications in coatings and adhesives.
-
Biological Studies: : The compound is studied for its interactions with biological systems, including its potential as a ligand for receptor studies.
Mechanism of Action
The mechanism of action of 4-butylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the compound may interact with membrane receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the butyl group, making it less hydrophobic.
4-Methylcyclohexan-1-amine: Contains a methyl group instead of a butyl group, resulting in different steric and electronic properties.
4-Ethylcyclohexan-1-amine: Contains an ethyl group, offering a balance between the properties of cyclohexylamine and 4-butylcyclohexan-1-amine.
Uniqueness
This compound is unique due to the presence of the butyl group, which increases its hydrophobicity and influences its interaction with biological membranes and receptors. This structural feature can enhance its potential as a pharmaceutical agent by improving its bioavailability and membrane permeability.
Properties
IUPAC Name |
4-butylcyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-2-3-4-9-5-7-10(11)8-6-9/h9-10H,2-8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNZCCLRGXLYJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37942-69-1 |
Source
|
Record name | 4-Butylcyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.